EAAT2-Preferring Inhibition: IC50 Values Demonstrate Subtype Selectivity Over EAAT1 and EAAT3
WAY-855 demonstrates a preferential inhibition profile for the EAAT2 (GLT-1) transporter subtype. In mammalian cell lines expressing human EAATs, the IC50 for EAAT2 inhibition was 2.2 μM, while EAAT3 required a >10-fold higher concentration (IC50 24.5 μM) and EAAT1 was inhibited only by 50% at 100 μM [1]. This selectivity profile is distinct from the broad-spectrum inhibitor DL-TBOA, which exhibits comparable IC50 values across EAAT subtypes (EAAT1: 70 μM, EAAT2: 6 μM, EAAT3: 6 μM), yielding an EAAT2/EAAT3 selectivity ratio of ~1 .
| Evidence Dimension | EAAT2 vs. EAAT3 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | WAY-855 IC50: EAAT2 = 2.2 μM, EAAT3 = 24.5 μM (selectivity ratio = 11.1) |
| Comparator Or Baseline | DL-TBOA IC50: EAAT2 = 6 μM, EAAT3 = 6 μM (selectivity ratio = 1.0) |
| Quantified Difference | WAY-855 exhibits ~11-fold selectivity for EAAT2 over EAAT3, whereas DL-TBOA shows no selectivity |
| Conditions | Human EAAT transporters expressed in stable mammalian cell lines; glutamate uptake inhibition assay |
Why This Matters
This selectivity enables functional dissection of EAAT2-specific contributions to glutamate clearance without confounding inhibition of EAAT1 or EAAT3, which is not achievable with broad-spectrum blockers.
- [1] Dunlop J, et al. WAY-855 (3-amino-tricyclo[2.2.1.0(2.6)]heptane-1,3-dicarboxylic acid): a novel, EAAT2-preferring, nonsubstrate inhibitor of high-affinity glutamate uptake. Br J Pharmacol. 2003 Nov;140(5):839-46. View Source
